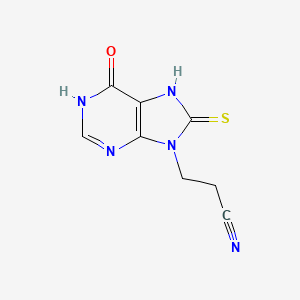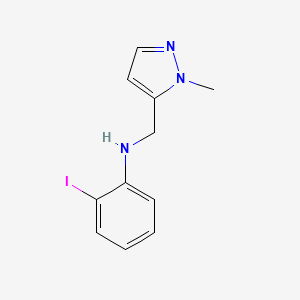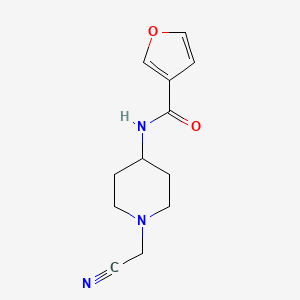
3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is a compound that features a fluorine atom, an imidazole ring, and an aniline moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Coupling Reaction: The final step involves coupling the fluorinated intermediate with an aniline derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 2-Amino-4-fluoro-5-((1-methyl-1H-imidazol-2-yl)sulfanyl)-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
3-Fluoro-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the imidazole ring enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12FN3 |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
3-fluoro-N-[(1-methylimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C11H12FN3/c1-15-6-5-13-11(15)8-14-10-4-2-3-9(12)7-10/h2-7,14H,8H2,1H3 |
Clé InChI |
NOULLBLKPCPWNF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CNC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)




![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)





![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)


